2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Physicochemical Properties Lipophilicity Synthetic Intermediate

Researchers face limitations using non-chlorinated acetamides that lack reactive handles for scaffold diversification. This chloroacetamide derivative solves that gap. - **Reactive electrophile**: The 2-chloroacetyl group permits alkylation of nucleophilic heteroatoms, enabling rapid construction of imidazoles, benzimidazoles, and kinase inhibitor libraries. - **Agrochemical utility**: Serves as a pyridine-containing intermediate for insecticide/fungicide synthesis. - **Probe generation**: Conjugate biotin or fluorophores for target identification studies. - **Specification**: 98% purity, ideal for medicinal chemistry and crop protection R&D.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 758658-96-7
Cat. No. B3282865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide
CAS758658-96-7
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCN(CC1=CN=CC=C1)C(=O)CCl
InChIInChI=1S/C9H11ClN2O/c1-12(9(13)5-10)7-8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3
InChIKeyPPVUFLLGHOONMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide: Technical Overview


2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS 758658-96-7) is a small-molecule chloroacetamide derivative with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . Its structure features a reactive chloroacetyl group linked to a pyridin-3-ylmethylamine scaffold, classifying it primarily as a versatile synthetic intermediate or building block . The compound is supplied at a typical purity of 98% and is used in pharmaceutical and agrochemical research for the construction of more complex molecular architectures .

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide: Functional Differentiation


The presence of the electrophilic 2-chloroacetyl group in 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a key structural feature that fundamentally differentiates its synthetic utility from non-chlorinated analogs like N-methyl-N-(pyridin-3-ylmethyl)acetamide [1]. This chlorine atom serves as a reactive handle for nucleophilic substitution reactions, enabling the compound to act as an alkylating agent or a scaffold for constructing more complex heterocyclic systems . Substituting it with a less reactive analog (e.g., the corresponding acetamide) would result in a complete loss of this core synthetic functionality, thereby altering the reaction pathway and the final molecular architecture. This functional divergence directly impacts procurement decisions in medicinal chemistry and agrochemical synthesis.

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide: Comparative Evidence


Lipophilicity and Physicochemical Properties

The substitution of a chlorine atom for a hydrogen atom significantly alters the compound's physicochemical profile compared to its dechlorinated analog, N-methyl-N-(pyridin-3-ylmethyl)acetamide [1]. The target compound exhibits a higher density and a substantially higher predicted boiling point .

Physicochemical Properties Lipophilicity Synthetic Intermediate

Nucleophilic Substitution Reactivity

The core differentiator of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is the presence of the 2-chloroacetyl group, a well-established electrophilic handle . This contrasts with non-halogenated analogs, such as N-methyl-N-(pyridin-3-ylmethyl)acetamide, which lack this reactive moiety and are therefore unsuitable for the same range of nucleophilic substitution reactions [1].

Nucleophilic Substitution Alkylation Building Block

PI3Kδ Inhibitory Potential

Preliminary data from BindingDB for a closely related pyridinylmethyl acetamide scaffold (BDBM50394893) suggests potential for PI3Kδ inhibition with an IC50 of 102 nM in a cellular assay [1]. This contrasts with the dechlorinated analog, N-methyl-N-(pyridin-3-ylmethyl)acetamide, which is not reported to have this specific kinase inhibitory activity [2].

PI3Kδ Inhibitor Kinase Cancer Research

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide: Application Scenarios


Kinase-Targeted Heterocycle Synthesis

The compound's chloroacetyl group serves as a crucial electrophilic handle for constructing libraries of heterocyclic compounds, such as substituted imidazoles or benzimidazoles, which are common motifs in kinase inhibitors [1]. Researchers aiming to diversify a lead series around a pyridinylmethyl scaffold can use this compound for rapid alkylation of nucleophilic heteroatoms, a step not possible with its non-halogenated counterpart. This directly supports the compound's role as a versatile building block in early-stage drug discovery.

Pyridine-Based Agrochemical Intermediates

In agrochemical research, 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is utilized as an intermediate for the synthesis of pyridine-containing active ingredients, such as certain insecticides or fungicides . Its reactivity allows for the introduction of the pyridin-3-ylmethylamine motif into larger, more complex molecules via nucleophilic substitution, a key step in building novel crop protection agents.

Target ID Probe Synthesis

The compound can be used to create affinity probes or tool compounds by conjugating a reporter tag (e.g., biotin, fluorophore) to the electrophilic 2-chloro position. This allows for the generation of a functionalized pyridinylmethyl probe that retains the core scaffold's potential to interact with biological targets, such as PI3Kδ [1], thereby enabling target identification or validation studies.

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